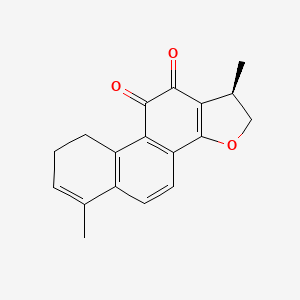

Tetrahydro tanshinone I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of tetrahydro tanshinone I has been achieved through various methods. One of the most notable synthetic routes involves the Diels-Alder reaction, followed by epoxidation and the Feist–Bénary reaction . The Diels-Alder reaction between o-methylstyrene and p-benzoquinone yields 1,4-phenanthrenedione, which is further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from the roots of Salvia miltiorrhiza. The extraction process includes drying the roots, followed by solvent extraction using chloroform, dichloromethane, or ethyl acetate . The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Tetrahydro tanshinone I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemistry: It serves as a platform for drug discovery and the development of new derivatives with enhanced properties.

Biology: It has been shown to inhibit the growth of leukemia cells and other cancer cell lines.

Industry: It is used in the formulation of traditional Chinese medicines and other therapeutic products.

Mecanismo De Acción

The mechanism of action of tetrahydro tanshinone I involves multiple molecular targets and pathways . It primarily acts as an anti-tumor agent by promoting tumor cell death, inhibiting proliferation, preventing migration and invasion, and enhancing the sensitivity of cancer cells to radiation and chemotherapy . The compound modulates caspase expression and induces apoptosis through both mitochondrial-mediated intrinsic cell-death pathways and p21-mediated G0/G1 cell cycle arrest .

Comparación Con Compuestos Similares

- Tanshinone IIA

- Dihydrotanshinone

- Cryptotanshinone

Comparison: Tetrahydro tanshinone I is unique due to its specific molecular structure and the range of biological activities it exhibits . While tanshinone IIA and dihydrotanshinone also possess anti-cancer and anti-inflammatory properties, this compound has shown distinct neuroprotective effects . Cryptotanshinone, on the other hand, is more commonly studied for its antibacterial properties .

Propiedades

Fórmula molecular |

C18H16O3 |

|---|---|

Peso molecular |

280.3 g/mol |

Nombre IUPAC |

(1R)-1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione |

InChI |

InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3/t10-/m0/s1 |

Clave InChI |

AZIUYJPOBCMPON-JTQLQIEISA-N |

SMILES isomérico |

C[C@H]1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C |

SMILES canónico |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)

![(2Z)-2-[(2E,4E)-5-[3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12398473.png)

![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)